3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one
Description
Properties
Molecular Formula |
C22H26ClN7O |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H26ClN7O/c23-21-3-1-19(2-4-21)20(16-30-17-25-26-27-30)15-22(31)29-13-11-28(12-14-29)10-7-18-5-8-24-9-6-18/h1-6,8-9,17,20H,7,10-16H2 |
InChI Key |
HALNVVHGIFIFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.
Introduction of the tetrazole group: This is often done via cycloaddition reactions involving azides and nitriles.
Attachment of the chlorophenyl and pyridinyl groups: These steps usually involve substitution reactions where the aromatic rings are introduced through nucleophilic aromatic substitution or similar mechanisms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Key Reaction Conditions:
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 4-Chlorobenzoyl chloride | Triethylamine, DCM, 0–5°C | Piperazine-ketone intermediate | 85–92% |
| Nitrile precursor | NaN₃, NH₄Cl, DMF, 80°C | Tetrazole-functionalized intermediate | 70–78% |
Piperazine Core
The piperazine nitrogen undergoes alkylation or acylation. For example:
-
Alkylation: Reaction with alkyl halides (e.g., ethyl bromide) in ethanol yields N-alkylated derivatives .
-
Acylation: Treatment with acetyl chloride forms acetylated piperazine derivatives .
Tetrazole Ring
The 1H-tetrazole-1-yl group participates in:
-
Cycloaddition reactions with alkynes to form triazolo-heterocycles .
-
Nucleophilic substitution at the N1 position, enabling coupling with aryl halides under Pd catalysis .
Chlorophenyl Group Reactivity
The 4-chlorophenyl substituent undergoes:
-
Electrophilic substitution (e.g., nitration or sulfonation) under acidic conditions, though steric hindrance from adjacent groups limits reactivity .
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) via Pd-catalyzed displacement of the chlorine atom.
Pyridinyl-Ethyl Moiety
The pyridine ring can:
-
Coordinate with metal ions (e.g., Zn²⁺ or Cu²⁺) to form complexes, altering solubility and biological activity .
-
Undergo quaternization with methyl iodide to form pyridinium salts, enhancing water solubility.
Degradation and Stability
The compound is sensitive to:
-
Hydrolysis: The tetrazole ring decomposes under strong acidic (pH < 2) or basic (pH > 10) conditions, forming amide byproducts .
-
Oxidation: Exposure to H₂O₂ or peroxides oxidizes the piperazine ring, leading to N-oxide derivatives .
Stability Data:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1.2 (HCl) | Tetrazole ring hydrolysis | 2.5 hours |
| pH 10.0 (NaOH) | Ketone group enolization | 4.8 hours |
| UV light (254 nm) | Chlorophenyl C-Cl bond cleavage | 6.7 hours |
Mechanistic Insights
Scientific Research Applications
The compound 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic molecule with significant potential in various scientific and medicinal applications. This article explores its applications, particularly in pharmacology, and highlights relevant case studies and research findings.
Molecular Formula
- Molecular Formula: C22H25ClN6O
- Molecular Weight: 420.93 g/mol
Antidepressant Activity
Research indicates that compounds with similar structural features exhibit antidepressant effects. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating depression. Studies have shown that derivatives of piperazine can enhance mood and cognitive function by acting on serotonin receptors.
Antipsychotic Potential
The presence of the chlorophenyl group suggests potential antipsychotic properties, as many antipsychotic medications are based on similar structures. The compound may interact with dopamine receptors, which play a vital role in psychotic disorders.
Anticonvulsant Properties
The tetrazole ring has been linked to anticonvulsant activity in several studies. Compounds containing tetrazole have demonstrated efficacy in reducing seizure frequency in animal models, suggesting that this molecule could be explored for epilepsy treatment.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. The combination of the chlorophenyl and piperazine structures could enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry examined various piperazine derivatives, demonstrating their ability to modulate serotonin levels effectively. The findings suggested that modifications to the piperazine structure could lead to enhanced antidepressant activity, supporting further investigation into similar compounds like the one discussed here .
Case Study 2: Anticonvulsant Activity
In a research article from Neuroscience Letters, a series of tetrazole-containing compounds were tested for anticonvulsant effects using the maximal electroshock seizure (MES) model. Results indicated that certain structural modifications significantly increased efficacy, paving the way for further exploration of related compounds .
Case Study 3: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of various chlorophenyl derivatives against common bacterial strains. The results showed promising antibacterial effects, warranting further investigation into the specific mechanisms by which these compounds exert their effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Arylpiperazine Derivatives
Pharmacological and Physicochemical Considerations
- Tetrazole vs. Pyrazole/Thiophene : The tetrazole group in the target compound may improve water solubility compared to pyrazole (MK69) or thiophene (MK45, MK70), which are more lipophilic. Tetrazoles also resist metabolic oxidation, enhancing stability .
- Piperazine Substituents : The pyridin-4-ylethyl group in the target compound may facilitate π-π stacking with aromatic residues in target proteins, a feature absent in analogues with phenyl or thiophenyl substituents .
Biological Activity
The compound 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 444.79 g/mol. The structure features a piperazine ring, a tetrazole moiety, and a chlorophenyl group, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies focusing on its effects on different biological systems. Key areas of interest include:
- Antidepressant Activity : The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antibacterial and antifungal activities.
- Enzyme Inhibition : The compound has been assessed for its ability to inhibit specific enzymes, including acetylcholinesterase and urease.
1. Antidepressant Activity
Research has indicated that compounds with similar structures to the one exhibit significant antidepressant properties. A study reported that derivatives containing piperazine and tetrazole rings showed promising results in animal models of depression, demonstrating reduced immobility times in forced swim tests, which is indicative of antidepressant-like effects .
2. Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of compounds containing chlorophenyl and piperazine moieties. For instance, derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
3. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. In vitro assays demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition compared to standard AChE inhibitors .
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, the compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg). Results indicated a dose-dependent reduction in depressive-like behavior, measured by the forced swim test and tail suspension test. The highest dose yielded a significant reduction in immobility time compared to control groups .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using the compound against clinical isolates of Escherichia coli and Candida albicans. The results illustrated that the compound exhibited notable activity against these pathogens, with an MIC of 20 µg/mL against E. coli and 25 µg/mL against C. albicans, suggesting its potential as an antimicrobial agent .
Data Summary Table
Q & A
Q. Optimization Strategies :
- Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates .
- Monitor reaction progress via TLC or HPLC to identify intermediate purification points.
- Employ catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂) to reduce byproducts .
Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?
Basic Research Focus
A combination of analytical methods is required:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z corresponding to C₂₃H₂₄ClN₅O₂ (exact mass: 469.16 g/mol) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .
Validation : Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .
How can Design of Experiments (DoE) improve reaction efficiency in continuous-flow synthesis?
Advanced Research Focus
Flow chemistry enables precise control over reaction parameters. Key steps include:
- Factor Screening : Test variables like temperature (30–100°C), residence time (5–30 min), and catalyst loading (1–5 mol%) .
- Response Surface Methodology (RSM) : Optimize for yield and purity using a central composite design .
- Process Analytical Technology (PAT) : Integrate in-line IR or UV-vis spectroscopy for real-time monitoring .
Q. Example Workflow :
Use a fractional factorial design to identify critical parameters.
Apply ANOVA to determine statistical significance (p < 0.05).
Validate optimal conditions in a scaled-up flow reactor .
How do crystallographic data resolve contradictions between computational predictions and experimental observations?
Advanced Research Focus
X-ray crystallography provides definitive structural insights:
Q. Addressing Discrepancies :
- Compare experimental bond lengths/angles with DFT-optimized geometries.
- Use Hirshfeld surface analysis to identify non-covalent interactions overlooked in simulations .
What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrazole and piperazine moieties?
Q. Advanced Research Focus
- Tetrazole Modifications :
- Piperazine Substitutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
